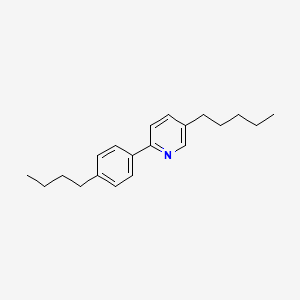

2-(4-Butylphenyl)-5-pentylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100907-40-2 |

|---|---|

Molecular Formula |

C20H27N |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

2-(4-butylphenyl)-5-pentylpyridine |

InChI |

InChI=1S/C20H27N/c1-3-5-7-9-18-12-15-20(21-16-18)19-13-10-17(11-14-19)8-6-4-2/h10-16H,3-9H2,1-2H3 |

InChI Key |

GMXDTWBOVCTUGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 2 4 Butylphenyl 5 Pentylpyridine

Retrosynthetic Analysis of the 2-(4-Butylphenyl)-5-pentylpyridine Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comfiveable.me This process involves strategically breaking bonds to identify key "disconnections" that correspond to reliable forward synthetic reactions. amazonaws.com

Disconnection Strategies for Pyridine (B92270) Ring Formation

The central challenge in synthesizing this compound lies in the formation of the substituted pyridine ring. Several retrosynthetic strategies can be envisioned for this purpose. One common approach involves disconnecting the pyridine ring itself, leading back to acyclic precursors. For instance, the Hantzsch pyridine synthesis utilizes the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound like ethyl acetoacetate. advancechemjournal.com Another strategy, the Knorr synthesis, involves the reaction of a 1,5-dicarbonyl compound with an amine to form the pyridine ring. advancechemjournal.com Michael addition reactions also present a viable pathway for pyridine ring construction. advancechemjournal.com

However, for a pre-functionalized target like this compound, a more convergent approach is often preferred. This involves disconnecting one of the carbon-carbon bonds connecting the substituent groups to the pyridine core. The most logical disconnection is the bond between the pyridine C2 carbon and the 4-butylphenyl group. This leads to two key synthons: a 5-pentylpyridine derivative and a 4-butylphenyl unit. This disconnection corresponds to a forward synthetic step involving a cross-coupling reaction, a highly reliable and versatile method for forming carbon-carbon bonds. amazonaws.com

Identification of Precursors for Phenyl and Pentyl Substituents

Following the disconnection strategy, the next step is to identify suitable real-world precursors for the identified synthons.

For the 4-butylphenyl moiety, a common and effective precursor is 4-butylphenylboronic acid . sigmaaldrich.comchemimpex.com Boronic acids are stable, readily available, and widely used in Suzuki-Miyaura cross-coupling reactions. chemimpex.comchemicalbook.com An alternative would be an organozinc reagent, such as 4-butylphenylzinc halide, for use in a Negishi coupling. illinois.edu

For the 5-pentylpyridine moiety, a halogenated pyridine derivative is the most logical choice. A 2-halo-5-pentylpyridine , such as 2-bromo- or 2-chloro-5-pentylpyridine, would be an ideal coupling partner. The synthesis of such a precursor might involve the halogenation of a pre-existing 5-pentylpyridine or the construction of the substituted pyridine ring from acyclic precursors already bearing the pentyl and halo substituents. The synthesis of 2-halo-2H-azirines via a non-classical Wittig reaction and their subsequent thermal rearrangement can provide access to substituted halopyridines. mdpi.com

Contemporary Coupling Reactions for Constructing the Molecular Framework

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are the cornerstone for connecting the 4-butylphenyl and 5-pentylpyridine fragments. wikipedia.org These reactions offer a high degree of control and are tolerant of a wide range of functional groups. thermofisher.com

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi, Stille) for Aryl-Pyridine Linkages.researchgate.netoup.comorgsyn.org

Several powerful palladium-catalyzed cross-coupling reactions are suitable for forming the C-C bond between the aryl and pyridine rings.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound (like 4-butylphenylboronic acid) with an organic halide (like 2-chloro-5-pentylpyridine), is one of the most widely used methods for C-C bond formation. youtube.comresearchgate.netresearchgate.net It is known for its mild reaction conditions, commercial availability of reagents, and the generation of non-toxic byproducts. researchgate.netorganic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorgsyn.org It is a powerful tool for preparing bipyridines and other pyridine-containing heterocycles. orgsyn.org The use of organozinc reagents can sometimes offer advantages in terms of reactivity and can be prepared through various methods, including transmetalation from organolithium or Grignard reagents. illinois.edu

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) and an organic halide. thermofisher.comwikipedia.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. thermofisher.comorganic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The success of any cross-coupling reaction hinges on the careful optimization of various parameters. The choice of catalyst, ligand, base, and solvent can dramatically influence the yield and purity of the desired product.

Catalyst and Ligand: The palladium source is typically a Pd(0) or Pd(II) complex. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and [Pd₂(dba)₃]. researchgate.netmdpi.com The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(tBu)₃), and more specialized ligands like SPhos and XPhos, are frequently employed. researchgate.netorganic-chemistry.org For challenging couplings involving electron-deficient heterocycles like pyridine, bulky and electron-rich phosphine ligands are often beneficial. claremont.edu

Base: A base is required in the Suzuki-Miyaura and Negishi reactions to facilitate the transmetalation step. youtube.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). mdpi.comacs.org The choice of base can significantly impact the reaction rate and can help to minimize side reactions.

Solvent: The solvent must be able to dissolve the reactants and catalyst and is often a polar aprotic solvent like tetrahydrofuran (B95107) (THF), 1,4-dioxane, or dimethylformamide (DMF). illinois.edumdpi.com In some cases, aqueous solvent mixtures are used, particularly in Suzuki-Miyaura couplings. researchgate.net

Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Rationale | Potential Outcome |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Varying the palladium source and ligand can affect catalytic activity and stability. claremont.edursc.org | Improved yield and reaction rate. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and nature of the base influence the transmetalation step. mdpi.com | Higher conversion and reduced side products. |

| Solvent | Toluene, 1,4-Dioxane, THF/H₂O | Solvent polarity and aprotic/protic nature can impact solubility and reaction kinetics. mdpi.com | Enhanced reaction efficiency. |

| Temperature | 65-110 °C | Temperature affects reaction rate and can overcome activation barriers. rsc.orgcdnsciencepub.com | Faster reaction times, but potential for decomposition at higher temperatures. |

When working with substituted pyridines, regioselectivity—the control of which position on the ring reacts—is a critical consideration. In the case of a 2-halo-5-pentylpyridine, the coupling is expected to occur at the C2 position due to the presence of the leaving group (the halogen).

However, in direct C-H arylation reactions, where a C-H bond on the pyridine ring is directly functionalized, regioselectivity becomes more complex. The electronic properties of the pyridine ring and any existing substituents play a major role. The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2 and C6 positions electron-deficient and generally less reactive towards electrophilic palladation. acs.orgnih.gov Conversely, the C3 and C5 positions are more electron-rich.

For a 3-substituted pyridine, C-H arylation often occurs at the C4 or C5 position. nih.gov For a 4-substituted pyridine, C3-arylation is typically favored. oup.comnih.gov The presence of electron-withdrawing groups on the pyridine ring can further influence the regioselectivity by altering the acidity of the C-H bonds. researchgate.netelsevierpure.com Careful selection of the catalyst, ligand, and reaction conditions is therefore essential to achieve the desired regiochemical outcome in C-H functionalization reactions. elsevierpure.com

Directed Ortho Metallation and Related Pyridine Functionalization Pathways

Directed ortho-metalation (DoM) stands as a powerful strategy for the regioselective functionalization of pyridine rings. acs.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.org For the synthesis of a 2,5-disubstituted pyridine like this compound, a strategically placed DMG can facilitate the introduction of one of the substituents.

For instance, a pyridine ring bearing a DMG at the 3-position can be subjected to DoM to introduce a substituent at the 2-position. Subsequently, the DMG can be transformed or removed, and another functionalization can be carried out at the 5-position. Common DMGs include groups like amides, carbamates, and methoxy (B1213986) groups. acs.orgbaranlab.orgthieme-connect.com The choice of the organolithium reagent, such as n-butyllithium or sec-butyllithium, and the reaction conditions are crucial for achieving high regioselectivity and yield. baranlab.org

Recent advancements have also explored the use of alternative bases, such as mixed lithium-zinc or lithium-magnesium bases, to improve functional group tolerance and reaction conditions. znaturforsch.com Furthermore, transition metal-catalyzed cross-coupling reactions, like the Negishi or Suzuki coupling, can be employed sequentially with DoM to build the desired carbon-carbon bonds. nih.govwikipedia.orgorganic-chemistry.org For example, after ortho-lithiation and subsequent borylation, a Suzuki coupling can be performed to introduce the 4-butylphenyl group. nih.gov

Functionalization of the pyridine ring can also be achieved through other pathways, including C-H activation/functionalization. rsc.orgnih.govrsc.org These methods offer alternative routes that may avoid the pre-installation of a directing group. For instance, iridium or rhodium catalysts can mediate the direct C-H borylation of pyridines, which can then be used in subsequent cross-coupling reactions. The regioselectivity of these reactions is often governed by the electronic and steric properties of the pyridine substrate and the catalyst system employed.

Formation of the 5-Pentyl Chain via Specific Alkylation or Coupling Reactions

Once the 2-(4-butylphenyl)pyridine (B7993448) core is established, the next critical step is the introduction of the pentyl group at the 5-position. This can be accomplished through a variety of specific alkylation or coupling reactions.

One common approach involves a cross-coupling reaction, such as the Negishi or Suzuki coupling. wikipedia.orgorganic-chemistry.org If the 5-position of the pyridine ring is halogenated (e.g., with bromine or iodine), it can be coupled with a pentyl organometallic reagent. For a Negishi coupling, pentylzinc chloride would be used in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgopenochem.org The choice of catalyst and ligands is critical to ensure high efficiency and prevent side reactions.

Alternatively, if the 2-(4-butylphenyl)pyridine intermediate has a suitable leaving group at the 5-position, a direct alkylation can be performed using an organometallic reagent like pentyllithium or a pentyl Grignard reagent. However, the reactivity of these reagents requires careful control of the reaction conditions to avoid side reactions.

Another strategy involves the functionalization of a pre-existing group at the 5-position. For example, a 5-formyl-2-(4-butylphenyl)pyridine could undergo a Wittig reaction with a butyltriphenylphosphonium ylide to form a pentenyl side chain, which can then be reduced to the desired pentyl group. Similarly, a 5-carboxypyridine derivative could be converted to the corresponding acid chloride and then reacted with a Gilman cuprate (B13416276) (dipentylcopperlithium) to introduce the pentyl chain.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact and enhance sustainability. nih.govresearchgate.netrsc.org

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental concerns. rsc.orgwhiterose.ac.ukacs.org Traditional solvents used in cross-coupling reactions, such as toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), are often volatile, flammable, and have associated health and environmental risks. whiterose.ac.uk

Green solvent selection guides promote the use of more benign alternatives. acs.orgnsf.gov For the synthesis of this compound, which likely involves palladium-catalyzed cross-coupling reactions, greener solvent choices could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water in some cases, particularly for Suzuki couplings where the use of water-soluble ligands and phase-transfer catalysts can be effective. acs.orgnsf.gov Minimizing the total volume of solvent used is another key strategy, which can be achieved through process optimization and the use of more concentrated reaction mixtures where feasible. In some cases, solvent-free reactions can be developed, further reducing the environmental footprint. rsc.org

| Solvent | Key Properties and Green Chemistry Considerations |

| Toluene | A common solvent for cross-coupling reactions, but it is a volatile organic compound (VOC) with neurotoxicity concerns. whiterose.ac.uk |

| Tetrahydrofuran (THF) | Widely used but can form explosive peroxides and is a VOC. whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | A versatile polar aprotic solvent, but it is a reproductive toxin. whiterose.ac.uk |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs), has a higher boiling point and lower peroxide-forming tendency than THF, and is considered a greener alternative. acs.orgnsf.gov |

| Cyclopentyl methyl ether (CPME) | Offers a good safety profile, high boiling point, and low peroxide formation, making it a favorable replacement for other ethereal solvents. |

| Water | The ultimate green solvent, but its use in organometallic cross-coupling often requires specialized catalysts and conditions to overcome solubility issues. |

Atom Economy and Reaction Efficiency Assessments

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

For the synthesis of this compound, a high atom economy would be favored by reactions that incorporate the maximum number of atoms from the starting materials into the final product. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

For example, a Suzuki coupling, while highly effective, generates boronic acid-derived byproducts. A Negishi coupling generates zinc halide salts as byproducts. wikipedia.org While these reactions are powerful synthetic tools, their atom economy is less than 100%. In contrast, a hypothetical [2+2+2] cycloaddition to construct the pyridine ring could potentially offer a higher atom economy. youtube.com

Reaction efficiency is also assessed by other metrics such as reaction yield, E-factor (mass of waste per mass of product), and process mass intensity (PMI), which considers the total mass used in a process (reactants, solvents, workup chemicals) relative to the mass of the final product. A comprehensive green chemistry assessment would aim to optimize all these factors.

| Reaction Type | Atom Economy Consideration |

| Suzuki Coupling | Generates boronic acid-derived byproducts, lowering the overall atom economy. csus.edu |

| Negishi Coupling | Produces stoichiometric amounts of zinc halide salts as waste. wikipedia.org |

| Wittig Reaction | Generates triphenylphosphine oxide as a high-molecular-weight byproduct, leading to poor atom economy. |

| [2+2+2] Cycloaddition | Can be highly atom-economical as it combines multiple components into a single product with no byproducts. youtube.com |

Purification and Isolation Protocols for Research-Grade Purity

Achieving research-grade purity for this compound is essential for its characterization and use in further applications. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present after synthesis.

Given its structure, this compound is expected to be a relatively nonpolar, high-boiling liquid or a low-melting solid. A typical purification sequence would involve:

Workup: After the final synthetic step, the reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. This may involve partitioning the product into an organic solvent, followed by washing with water, brine, and then drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Chromatography: Column chromatography is a standard and powerful technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. For a nonpolar compound like this compound, a silica (B1680970) gel stationary phase with a nonpolar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, would likely be effective. The progress of the separation is monitored by thin-layer chromatography (TLC).

Distillation or Recrystallization: If the compound is a liquid, vacuum distillation can be an effective final purification step to remove any non-volatile impurities. If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystalline material. The choice of solvent is critical and is determined by the solubility profile of the compound.

Characterization: The purity of the final product must be confirmed by analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

Mass Spectrometry (MS): To confirm the molecular weight.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity level.

Elemental Analysis: To confirm the elemental composition.

The combination of these techniques ensures the isolation of this compound with the high degree of purity required for research purposes.

Elucidation of Molecular Structure and Electronic Architecture of 2 4 Butylphenyl 5 Pentylpyridine

Advanced Spectroscopic Characterization for Structural Confirmation and Conformational Analysis

Spectroscopic techniques are fundamental in verifying the synthesized structure of 2-(4-butylphenyl)-5-pentylpyridine and understanding its conformational dynamics. Each method offers a unique window into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within a molecule. mdpi.com For this compound, a combination of ¹H, ¹³C, and 2D-NMR experiments would provide unambiguous structural assignment.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as for the aliphatic protons of the butyl and pentyl chains. The chemical shifts (δ) and coupling patterns would confirm the substitution pattern. For instance, the protons on the pyridine ring would appear as a set of multiplets, while the para-substituted phenyl ring would typically show two distinct doublets. The aliphatic chains would exhibit a series of multiplets, with the terminal methyl groups appearing as triplets.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show characteristic signals for the aromatic carbons of the pyridine and phenyl rings, with quaternary carbons appearing at different chemical shifts than protonated carbons. The aliphatic carbons of the butyl and pentyl chains would resonate in the upfield region of the spectrum.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons within the alkyl chains and aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is predictive and based on the analysis of similar structures like 3-butylpyridine (B1328907) and 4-tert-butylpyridine. chemicalbook.comchemicalbook.com Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.7 | 120 - 158 |

| Phenyl Ring | 7.2 - 8.0 | 125 - 145 |

| Butyl Chain (-CH₂-) | 1.3 - 2.7 | 22 - 36 |

| Butyl Chain (-CH₃) | ~0.9 | ~14 |

| Pentyl Chain (-CH₂-) | 1.3 - 2.6 | 22 - 38 |

| Pentyl Chain (-CH₃) | ~0.9 | ~14 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and pentyl groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov Aromatic ring vibrations often give strong signals in Raman spectra, which would be useful for characterizing the phenyl-pyridine core. scifiniti.com

Table 2: Key Vibrational Frequencies for this compound

Based on typical values for substituted pyridines and aromatic hydrocarbons.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | IR, Raman |

| C-H Bending (Alkyl) | 1375 - 1465 | IR |

| C-H Out-of-Plane Bending | 750 - 900 | IR |

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule, providing insight into its conjugation and potential optical properties. nih.govresearchgate.net

UV-Vis Spectroscopy: Due to the conjugated π-system of the 2-phenylpyridine (B120327) core, the molecule is expected to absorb UV light. The spectrum would likely show strong absorption bands corresponding to π → π* transitions. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment.

Fluorescence Spectroscopy: Many conjugated aromatic compounds exhibit fluorescence. Upon excitation at an appropriate wavelength, this compound may emit light at a longer wavelength (Stokes shift). The fluorescence spectrum can provide information about the excited state and the molecule's potential applications in optoelectronic devices. The quantum yield and lifetime of the fluorescence are key parameters that would be determined.

Table 3: Expected Electronic Spectroscopy Data for this compound

Values are estimations based on similar conjugated systems. researchgate.net

| Parameter | Expected Range |

| Absorption Maximum (λ_max) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 - 450 nm |

| Stokes Shift | 50 - 100 nm |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy. This allows for the unambiguous confirmation of the molecular formula (C₂₀H₂₇N).

Fragmentation Pattern: The mass spectrum also reveals a characteristic fragmentation pattern. Cleavage at the benzylic position of the butyl and pentyl chains (a process known as benzylic cleavage) is a likely fragmentation pathway. The analysis of these fragment ions helps to further confirm the structure of the molecule. For instance, loss of a propyl group from the butyl chain or a butyl group from the pentyl chain would produce significant fragment ions.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₇N |

| Exact Mass (Calculated) | 281.2143 |

| Observed [M+H]⁺ (Hypothetical) | 282.2222 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings. The crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, which are crucial for understanding the properties of the material in the solid state. nih.gov The extended conformation of the alkyl chains would also be visualized.

Chiroptical Properties (if applicable to chiral analogues or asymmetrically functionalized derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties like optical rotation or circular dichroism. However, if chiral centers were introduced, for example by using a chiral branched alkyl chain instead of the n-butyl or n-pentyl groups, the resulting chiral analogues would be optically active. The study of their chiroptical properties would then become relevant for applications in chiral recognition or as chiral dopants in liquid crystal phases.

Theoretical and Computational Investigations of 2 4 Butylphenyl 5 Pentylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-butylphenyl)-5-pentylpyridine, these calculations can elucidate its electronic characteristics, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. rsc.orgmdpi.com A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. The B3LYP functional with a 6-311G(d,p) basis set is a commonly used level of theory for such calculations on organic molecules, providing a good balance between accuracy and computational cost. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpyridine core, while the LUMO would also be distributed across this aromatic system.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In the case of this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metal ions. The hydrogen atoms of the aromatic rings would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical stability and electronic transitions. researchgate.netschrodinger.com |

| Dipole Moment | 2.1 D | A measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and based on typical results for similar aromatic compounds. They serve as an illustration of the data obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is instrumental in predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. rsc.org These theoretical predictions can then be compared with experimental spectroscopic data for validation of the computational model. The primary electronic transitions in this compound are expected to be π-π* transitions within the phenylpyridine aromatic system.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics in Different Media

While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.net MD simulations are particularly useful for flexible molecules like this compound, which has rotatable bonds in its butyl and pentyl side chains.

By simulating the movements of the atoms over a period of time, MD can explore the molecule's conformational space, identifying the most populated and energetically favorable shapes. nih.gov These simulations can be performed in various media, such as in a vacuum, in a solvent like water or an organic solvent, or within a more complex environment like a lipid bilayer, to understand how the surroundings influence the molecule's conformation and dynamics.

Prediction of Intermolecular Interactions and Self-Assembly Tendencies

The way molecules of this compound interact with each other is crucial for understanding its bulk properties, such as its crystal structure and liquid crystalline behavior, if any. MD simulations can be used to predict these intermolecular interactions. The primary non-covalent interactions expected for this molecule are van der Waals forces between the alkyl chains and π-π stacking interactions between the aromatic phenylpyridine cores. By analyzing the simulation trajectories, it is possible to identify preferred modes of interaction and predict tendencies for self-assembly into ordered structures.

Computational Design and Screening of Related Analogues for Targeted Properties

Computational methods are powerful tools for the rational design of new molecules with specific desired properties. nih.gov Starting with the basic structure of this compound, new analogues can be designed in silico by systematically modifying the substituents. For example, the length of the alkyl chains or the substitution pattern on the phenyl ring could be altered.

These virtual libraries of related compounds can then be rapidly screened using computational methods to predict their properties. For instance, DFT calculations could be used to screen for analogues with a smaller HOMO-LUMO gap, which might lead to desirable optical or electronic properties. rsc.org Similarly, docking studies, a form of computational screening, could be employed if a specific biological target is of interest. researchgate.netmdpi.com This in silico screening approach significantly reduces the time and cost associated with synthesizing and testing new compounds.

Reactivity Studies and Derivatization Strategies for 2 4 Butylphenyl 5 Pentylpyridine

Chemical Transformations of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient aromatic system, which governs its reactivity. The presence of substituents on both the pyridine and phenyl rings introduces additional electronic and steric factors that influence the outcomes of chemical transformations.

The phenyl ring is the more likely site for electrophilic aromatic substitution compared to the electron-deficient pyridine ring. The reactivity of the phenyl group is influenced by two opposing factors: activation by the para-butyl group and deactivation by the pyridin-2-yl substituent. The butyl group is an activating ortho-, para-director, while the electron-withdrawing pyridine ring deactivates the phenyl ring towards electrophiles.

Despite the deactivating effect of the pyridyl group, substitution is expected to occur on the phenyl ring under appropriate conditions. The directing power of the strongly activating butyl group will dominate, favoring substitution at the positions ortho to it (C3' and C5').

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitro-4-butylphenyl)-5-pentylpyridine | Reaction may require carefully controlled or forcing conditions due to the deactivating effect of the pyridine ring. |

| Halogenation | Br₂ / FeBr₃ | 2-(3-Bromo-4-butylphenyl)-5-pentylpyridine | Lewis acid catalyst is necessary to polarize the halogen for the reaction to proceed. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(3-Acetyl-4-butylphenyl)-5-pentylpyridine | This reaction is likely to be challenging due to the deactivating nature of the pyridyl substituent and potential for the Lewis acid to coordinate with the pyridine nitrogen. |

Note: The yields and specific reaction conditions for these transformations have not been experimentally determined and are presented here based on established chemical principles.

The lone pair of electrons on the pyridine nitrogen atom is readily available for reaction with electrophiles, leading to nucleophilic addition products. This is a characteristic reaction of pyridines. quimicaorganica.org

N-Oxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to convert the pyridine nitrogen to an N-oxide. This transformation increases the electron density of the pyridine ring, making it more susceptible to certain electrophilic substitutions.

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides, such as methyl iodide, to form a quaternary pyridinium (B92312) salt. This reaction permanently introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule.

Table 2: Expected Nucleophilic Addition Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product |

| N-Oxidation | m-CPBA | 2-(4-Butylphenyl)-5-pentylpyridine N-oxide |

| Quaternization | Methyl Iodide (CH₃I) | 1-Methyl-2-(4-butylphenyl)-5-pentylpyridinium iodide |

The pentyl group attached to the pyridine ring is an unactivated alkyl chain. Its functionalization would likely proceed through a free-radical mechanism, as there are no inherent electronic factors to direct substitution to a specific position.

Free-radical halogenation, using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), could introduce a bromine atom onto the pentyl chain. The selectivity of this reaction on a simple pentyl chain is typically low, resulting in a mixture of isomers. However, there might be a slight preference for substitution at the C2 position due to some activating influence from the adjacent aromatic pyridine ring.

Stability and Degradation Pathway Analysis in Controlled Environments

The stability of this compound is determined by the resilience of its aromatic cores and the strength of the bonds in its alkyl side chains.

Specific photostability data for this compound is not available. However, the photochemical behavior of similar aromatic compounds suggests that it would be relatively stable under visible light. mdpi.com Degradation is more likely to occur upon exposure to high-energy ultraviolet (UV) radiation.

The UV absorption of the phenylpyridine core would likely initiate photochemical reactions. Potential degradation pathways could involve:

Radical Chain Reactions: Homolytic cleavage of C-H bonds on the alkyl chains, leading to cross-linking or oxidation if oxygen is present.

Ring Cleavage: High-energy UV-C radiation could potentially lead to the cleavage of the aromatic rings, though this would require significant energy input.

Photo-oxidation: In the presence of oxygen and UV light, photo-oxidation products could form, initiated at the alkyl chains.

Table 3: Predicted Photochemical Stability and Degradation Behavior

| Wavelength | Expected Stability | Potential Degradation Pathways |

| Visible Light (>400 nm) | High | Generally stable; minimal degradation expected. |

| UV-A (315-400 nm) | Moderate | Slow degradation possible over long exposure times, primarily via oxidation of alkyl chains. |

| UV-C (100-280 nm) | Low | More rapid degradation. C-H bond cleavage on alkyl chains, potential for C-C bond scission and eventual ring fragmentation. mdpi.com |

The molecule is expected to possess good thermal stability due to the presence of two aromatic rings. The pyridine ring itself is a thermally robust structure. researchgate.net The thermal decomposition of the molecule would likely be initiated at the weakest bonds.

The order of bond stability is generally: Aromatic C-C / C-N > Alkyl C-C > Alkyl C-H. Therefore, the degradation pathway is predicted to begin with the cleavage of the alkyl side chains at elevated temperatures. The aromatic core would require significantly higher temperatures to decompose.

Table 4: Predicted Thermal Degradation Profile

| Temperature Range (°C) | Predicted Event | Primary Products |

| < 300°C | High Stability | No significant degradation expected. |

| 300 - 450°C | Onset of Degradation | Initial cleavage of C-C bonds in the pentyl and butyl side chains. Formation of smaller alkanes and alkenes. |

| > 450°C | Core Decomposition | Scission of the bond between the phenyl and pyridine rings and eventual fragmentation of the aromatic cores. Formation of various aromatic and nitrogen-containing fragments. |

Note: These temperature ranges are estimates based on the thermal degradation of similar alkyl-substituted aromatic compounds and polymers containing pyridine units. researchgate.net

Oxidative and Reductive Stability Studies

The pyridine ring is generally considered to be relatively resistant to oxidation, while the alkyl side chains (butyl and pentyl groups) could be susceptible to oxidation under certain conditions, potentially at the benzylic position of the butyl group. Reductive stability would be expected to be high for the aromatic rings, though the pyridine ring can be reduced under specific catalytic hydrogenation conditions. Without dedicated experimental studies, any discussion on the oxidative and reductive stability of the title compound remains speculative.

Exploration of 2 4 Butylphenyl 5 Pentylpyridine in Advanced Materials Architectures

Polymer Chemistry and Polymer-Incorporated Systems

Properties of Polymeric Materials Containing 2-(4-Butylphenyl)-5-pentylpyridine Moieties

Thermal Stability:

Liquid Crystalline Behavior:

The this compound moiety, with its elongated and rigid structure, is a classic example of a mesogenic group. When incorporated into a polymer, either in the main chain or as a side chain, it is highly likely to induce liquid crystalline properties. Side-chain liquid crystal polymers (SCLCPs) are a well-studied class of materials where mesogenic units are attached to a flexible polymer backbone, often via a flexible spacer. nih.govresearchgate.net This architecture allows the mesogens to self-assemble and form various liquid crystalline phases, such as nematic, smectic, and cholesteric phases. nih.gov

Polyamides with rigid main chains containing bipyridine units have been observed to form lyotropic liquid crystal phases in concentrated solutions. acs.org Polyesters with more flexible main chains and similar moieties can exhibit thermotropic liquid crystalline behavior. acs.org The presence of long, flexible alkyl chains, such as the butyl and pentyl groups in the specified moiety, would further influence the liquid crystalline phase behavior, potentially lowering transition temperatures and promoting the formation of smectic phases.

Mechanical Properties:

The mechanical properties of polymers are strongly tied to their molecular structure, crystallinity, and intermolecular forces. Engineering plastics like polyamides and PEEK are known for their excellent mechanical performance. acs.orgwikipedia.org For example, PEEK exhibits a Young's modulus of 3.6 GPa and a tensile strength of 90-100 MPa. wikipedia.org The introduction of bulky side groups like this compound could potentially impact the mechanical properties. While it might slightly reduce the ultimate tensile strength and modulus due to disruption of chain packing and crystallinity, it could also enhance toughness and energy dissipation. The incorporation of specific functional groups can be a strategy to improve the mechanical performance of polymer gels and blends. nih.gov

Optical Properties:

Polymers containing conjugated aromatic and heterocyclic systems often exhibit interesting optical properties. The bipyridine units in polymers can form complexes with metal ions like ruthenium, leading to enhanced photosensitivity and charge carrier mobility. acs.org These polymer-metal complexes can also exhibit photoluminescence, emitting light at specific wavelengths. acs.org While the this compound moiety itself is not as extensively conjugated as a bipyridine, the phenyl-pyridine structure can still influence the refractive index and absorption characteristics of the resulting polymer. The ability to form organized structures in liquid crystalline phases can lead to unique optical effects, making such materials potentially useful for optical applications like filters and data storage systems. nih.gov

The following table summarizes the potential properties of polymers containing this compound moieties, based on data from structurally analogous polymer systems.

| Property | Expected Characteristics |

| Thermal Stability | High decomposition temperatures, likely in the range of 300-500 °C, depending on the polymer backbone. The glass transition and melting temperatures would be influenced by the flexibility of the main chain and the length of the alkyl substituents on the phenyl-pyridine moiety. |

| Liquid Crystalline Behavior | Likely to exhibit thermotropic or lyotropic liquid crystalline phases (e.g., nematic, smectic) due to the rigid, rod-like nature of the this compound mesogen. The specific phase and transition temperatures would depend on the polymer architecture (main-chain vs. side-chain). |

| Mechanical Properties | A balance of properties is expected. While the bulky side groups might slightly decrease tensile strength and modulus compared to highly crystalline homopolymers, they could enhance toughness and processability. The overall mechanical performance would be comparable to other engineering plastics. |

| Optical Properties | The phenyl-pyridine group would likely increase the refractive index of the polymer. The potential for organized assembly in a liquid crystalline phase could lead to anisotropic optical properties. The moiety could also be a site for complexation with metal ions to introduce photoactive or luminescent properties. |

Table 1: Projected Properties of Polymeric Materials with this compound Moieties Based on Analogous Systems

Future Research Directions and Emerging Paradigms for 2 4 Butylphenyl 5 Pentylpyridine

Uncharted Synthetic Routes and Methodological Innovations

While established methods for pyridine (B92270) synthesis, such as the Kröhnke and Hantzsch syntheses, provide reliable pathways, future research will likely pivot towards more atom-economical and sustainable methods. nih.gov Methodological innovations are crucial for creating derivatives of 2-(4-Butylphenyl)-5-pentylpyridine with tailored properties.

Emerging synthetic strategies applicable to this compound include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for creating substituted pyridines. numberanalytics.com Future work could explore the use of more sustainable and earth-abundant metal catalysts like iron or copper for the C-C bond formations necessary to construct the this compound backbone.

C-H Activation: Direct functionalization of the pyridine or phenyl rings through C-H activation represents a highly efficient, step-economic approach. This would allow for the late-stage modification of the core structure, enabling the rapid generation of a library of analogues without redesigning the entire synthesis from scratch.

Photocatalysis and Electrocatalysis: The use of visible-light photocatalysis or electrocatalysis can enable transformations under exceptionally mild conditions. numberanalytics.com These methods could be employed for radical-mediated alkylation or arylation reactions to build or modify the target molecule, reducing the need for harsh reagents and high temperatures. numberanalytics.com

Novel Cycloaddition Reactions: [2+2+2] cycloadditions catalyzed by metals like iridium or rhodium offer a powerful route to assemble the pyridine ring from simpler, readily available starting materials like alkynes and nitriles. researchgate.net Tailoring these components could provide a convergent and flexible synthesis of the target compound.

| Synthetic Method | Potential Advantages for this compound | Key Challenges |

| C-H Activation | Late-stage functionalization, high atom economy, reduced synthetic steps. | Achieving high regioselectivity on the pyridine and phenyl rings. |

| Photocatalysis | Mild reaction conditions (room temp, visible light), high selectivity. numberanalytics.com | Substrate scope limitations, quantum yield efficiency. |

| [2+2+2] Cycloaddition | Convergent synthesis, rapid assembly of the pyridine core. researchgate.net | Availability of functionalized alkyne/nitrile precursors. |

| Flow Chemistry | Improved safety, scalability, and reaction control; potential for automation. | High initial setup cost, potential for clogging with intermediates. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for structural confirmation. mdpi.com However, to understand the dynamic behavior of this compound, particularly within its liquid crystalline phases, more advanced spectroscopic tools are required.

Future research should leverage:

Time-Resolved Spectroscopy: Techniques like femtosecond and nanosecond transient absorption spectroscopy can probe the excited-state dynamics and photophysical processes. pnas.org This is crucial for applications in optoelectronics, where understanding charge transfer and recombination is key.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can reveal structural dynamics and intermolecular interactions on a picosecond timescale, offering unprecedented insight into the molecular rearrangements during phase transitions.

In-Situ X-Ray Diffraction (XRD): While powder XRD is used for phase identification, performing these measurements in-situ as a function of temperature or under applied fields can provide real-time information on the structural evolution of mesophases. tandfonline.com

Real-Time Molecular Dynamics (MD) Simulations: When coupled with experimental data, MD simulations can provide an atomistic view of molecular motion and the mechanisms of phase formation and switching, bridging the gap between static structures and dynamic functions. mdpi.comacs.org

| Spectroscopic Probe | Information Gained for this compound | Research Application |

| Time-Resolved Transient Absorption | Excited-state lifetimes, charge carrier dynamics, intersystem crossing rates. pnas.org | Development of photo-responsive materials and optoelectronic devices. |

| 2D-IR Spectroscopy | Real-time molecular motion, hydrogen bonding dynamics, conformational changes. | Understanding the mechanism of liquid crystal phase transitions. |

| In-Situ Small-Angle X-ray Scattering (SAXS) | Real-time changes in nanoscale ordering and domain size during phase transitions. tandfonline.com | Optimizing processing conditions for liquid crystal alignment and device fabrication. |

| Solid-State NMR | Precise internuclear distances, molecular orientation, and dynamics in the solid and liquid crystal states. | Correlating molecular structure with bulk material properties like viscoelasticity. |

Integration into Hybrid Organic-Inorganic Materials

The unique properties of this compound can be amplified by incorporating it into hybrid organic-inorganic materials. These composites merge the processability and functional versatility of the organic component with the robustness and electronic properties of an inorganic scaffold. researchgate.net

Potential avenues for integration include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a coordinating ligand to metal nodes, allowing the molecule to be incorporated as a linker in a MOF structure. mdpi.comacs.org This could lead to materials with tunable porosity and stimuli-responsive optical properties.

Polyoxometalate (POM) Hybrids: This compound can be combined with POM clusters to form organic-inorganic hybrids. nih.gov The resulting materials could exhibit interesting redox activity, photocatalytic properties, or be used as charge-transfer salts. nih.govnih.gov

Functionalized Nanoparticles: Coating inorganic nanoparticles (e.g., gold, silica (B1680970), quantum dots) with this compound can create dispersible, functional nanomaterials. The liquid crystalline nature of the organic shell could be used to direct the self-assembly of these nanoparticles into ordered superstructures.

| Hybrid Material Type | Role of this compound | Potential Application |

| Metal-Organic Framework (MOF) | Organic linker providing structural direction and functional properties. acs.org | Chemical sensing, gas storage, tunable photonics. |

| Polyoxometalate (POM) Hybrid | Organic counterion or coordinating ligand, influencing packing and electronic structure. nih.gov | Catalysis, electrochromic devices, data storage. |

| Functionalized Silica Nanoparticles | Surface modifier inducing liquid crystalline ordering and compatibility with organic matrices. researchgate.net | Advanced composites, switchable optical films, biomedical imaging. |

| Quantum Dot Composite | Host matrix for aligning quantum dots, enabling polarized light emission. | Displays, solid-state lighting, quantum information science. |

Development of High-Throughput Screening for Material Discovery

To accelerate the discovery of new materials based on the this compound scaffold, high-throughput screening (HTS) is an indispensable future direction. This paradigm shift involves the rapid synthesis and automated characterization of large libraries of related compounds. mit.edu

An HTS workflow would involve:

Automated Synthesis: Utilizing robotic liquid handlers and flow chemistry reactors to synthesize a matrix of derivatives where, for example, the alkyl chain lengths (butyl and pentyl groups) are systematically varied.

Rapid Characterization: Employing automated techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to quickly identify the transition temperatures and types of liquid crystal phases present in each derivative. mdpi.comtandfonline.com

Data Analysis and Machine Learning: Using machine learning algorithms to analyze the resulting data, identifying structure-property relationships and predicting the properties of yet-to-be-synthesized compounds. mdpi.com

| HTS Workflow Stage | Technology Employed | Objective |

| Library Design | Computational modeling, cheminformatics. | Select a diverse yet focused set of structural variations. |

| Automated Synthesis | Flow reactors, robotic liquid handlers. | Rapidly produce a large number of derivatives in parallel. |

| High-Throughput Characterization | Automated DSC, multi-well plate POM. | Quickly measure key physical properties (e.g., phase transition temperatures). |

| Data Analysis | Machine learning algorithms, statistical analysis. mdpi.com | Identify lead compounds and build predictive models for material design. |

Theoretical Modeling for Predictive Material Design and Performance Enhancement

Theoretical and computational modeling are becoming essential tools for designing materials in silico before committing to costly and time-consuming laboratory synthesis. mit.edu For this compound, modeling can provide deep insights and guide experimental efforts.

Key modeling approaches include:

Density Functional Theory (DFT): DFT calculations can predict molecular properties such as geometry, dipole moment, and polarizability. spiedigitallibrary.org This information is fundamental to understanding the intermolecular forces that drive the formation of liquid crystal phases. mdpi.com

Time-Dependent DFT (TDDFT): This method is used to model electronic excitations and predict optical properties like UV-Vis absorption spectra, which is critical for designing materials for optical applications. spiedigitallibrary.orgrochester.edu

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of molecules, allowing for the prediction of bulk properties like phase transition temperatures, viscosity, and the detailed structure of different mesophases. acs.org

Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the properties of new candidate molecules with high speed and accuracy. mdpi.com This approach can drastically accelerate the screening of potential structures for specific applications. mit.edu

| Modeling Technique | Predictive Capability | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, dipole moment, polarizability. spiedigitallibrary.org | Understanding the fundamental drivers of mesophase formation. |

| Molecular Dynamics (MD) | Phase transition temperatures, bulk structural organization, diffusion coefficients. acs.org | Predicting the type and stability of liquid crystal phases. |

| Time-Dependent DFT (TDDFT) | UV-Vis spectra, excited state properties, photo-responsiveness. rochester.edu | Designing molecules for optoelectronic and photonic devices. |

| Machine Learning (ML) | Predicting properties (e.g., clearing point) based on molecular structure. mdpi.com | Rapidly screening virtual libraries to identify promising candidates for synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Butylphenyl)-5-pentylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyridine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation reactions. For example, structurally similar compounds like 2-(4-fluorophenyl)-5-methylpyridine are synthesized via palladium-catalyzed coupling of aryl halides with boronic acids . Optimization includes adjusting catalyst loading (e.g., 1-5 mol% Pd), solvent selection (e.g., THF or DMF), and temperature (80-120°C). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions and alkyl chain conformations. For example, analogous compounds like 2-fluoro-5-(4-fluorophenyl)pyridine were confirmed via single-crystal X-ray diffraction to validate bond angles and torsion angles . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with HPLC monitoring. For example, impurities in related compounds (e.g., 2-(4-butylphenyl)-propanoic acid) were tracked using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) . Thermogravimetric analysis (TGA) can assess thermal stability, while UV-Vis spectroscopy monitors photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities or stereochemical variations. For example, genotoxicity assays (e.g., E. coli WP2 reverse mutation test) for thiazolidinone derivatives revealed non-mutagenic behavior up to 1 mM/plate, suggesting structural specificity in toxicity . Dose-response curves and competitive binding assays (e.g., PPAR-γ receptor studies) can clarify mechanism-action relationships .

Q. How does the alkyl chain length (butyl vs. pentyl) influence the compound’s interactions with biological targets or materials?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and comparative SAR studies are critical. For instance, 4-butylphenyl groups in thiazolidinone derivatives showed enhanced lipophilicity (logP ~3.5) and membrane permeability compared to shorter chains, as confirmed by MDCK cell assays . Surface plasmon resonance (SPR) can quantify binding affinity changes with chain length .

Q. What advanced spectroscopic methods elucidate the compound’s behavior in catalytic or sensor applications?

- Methodological Answer : Time-resolved fluorescence spectroscopy and X-ray absorption spectroscopy (XAS) can track metal-complex interactions. For example, pyridine-metal complexes (e.g., with Ru or Ir) were studied for redox behavior using cyclic voltammetry, revealing shifts in oxidation potentials (~0.2–0.5 V) based on substituent electronegativity . Raman spectroscopy can monitor structural changes during catalysis .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer : Standardized OECD tests (e.g., Daphnia magna acute toxicity, OECD 202) and algal growth inhibition (OECD 201) are recommended. While current SDS data lack ecotoxicity details for similar compounds , predictive tools like ECOSAR can estimate LC50 values based on QSAR models. Experimental validation via microcosm studies (soil/water systems) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.